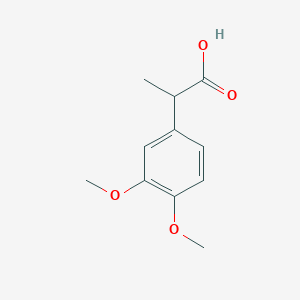

2-(3,4-Dimethoxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(11(12)13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOMNGWHOBWKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50463-74-6 | |

| Record name | 2-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Structural Optimization

Elucidating Key Pharmacophoric Elements of 2-(3,4-Dimethoxyphenyl)propanoic Acid Derivatives

The fundamental pharmacophore of this compound derivatives comprises several key elements that are crucial for their biological activity. These include the acidic carboxyl group, the propanoic acid side chain, and the dimethoxy-substituted phenyl ring. The spatial arrangement and electronic properties of these features dictate the molecule's ability to interact with its biological targets.

The carboxylic acid moiety typically serves as a primary binding point, often engaging in ionic interactions or hydrogen bonding with receptor sites. The propanoic acid linker provides a specific spatial orientation for the aromatic ring relative to the acidic group. The 3,4-dimethoxy substitution on the phenyl ring is a critical determinant of activity, influencing factors such as lipophilicity and electronic distribution, which in turn affect receptor binding and pharmacokinetic properties. The methoxy (B1213986) groups can also participate in hydrogen bonding or dipole-dipole interactions with the target protein.

While a specific pharmacophore model for this compound has not been extensively detailed in the public domain, inferences can be drawn from the broader class of arylpropanoic acids. For these compounds, the essential pharmacophoric features generally consist of a hydrophobic aromatic or heteroaromatic ring and an acidic center, separated by a specific distance.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the core structure of this compound can have a profound impact on biological potency and selectivity. Alterations to the phenyl ring, the propanoic acid chain, and the carboxylic acid function have been explored to optimize the pharmacological profile of related compounds.

Propanoic Acid Chain Modifications: Alterations to the propanoic acid side chain can affect the spatial relationship between the aromatic ring and the acidic group, which is often crucial for optimal receptor binding. For instance, the introduction of a methyl group on the alpha-carbon of the propanoic acid chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropanoic acid class, and this modification is known to enhance anti-inflammatory activity.

Carboxylic Acid Modifications: The carboxylic acid group is a key interaction point for many biological targets. Esterification or amidation of this group can lead to prodrugs with altered pharmacokinetic profiles. In some cases, replacing the carboxylic acid with other acidic bioisosteres can modulate activity and selectivity.

To illustrate the impact of substituent modifications, the following table presents data on the anticancer activity of chalcone (B49325) analogs bearing a 3,4-dimethoxyphenyl moiety, which share structural similarities with this compound.

| Compound | Substituent (R) on the 3,4-dimethoxyphenyl ring | Cell Line | IC50 (µM) |

|---|---|---|---|

| Chalcone Analog 1 | -H | MCF-7 | >100 |

| Chalcone Analog 2 | 3-Cl | MCF-7 | 8.5 |

| Chalcone Analog 3 | 3-Br | MCF-7 | 7.2 |

| Chalcone Analog 4 | -H | MDA-MB-231 | >100 |

| Chalcone Analog 5 | 3-Cl | MDA-MB-231 | 10.2 |

| Chalcone Analog 6 | 3-Br | MDA-MB-231 | 9.1 |

Data is illustrative and based on findings for structurally related chalcone analogs. nih.gov

Conformational Analysis and Molecular Recognition in Receptor Binding

The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. Conformational analysis aims to identify the low-energy, biologically active conformations that are responsible for molecular recognition at the receptor binding site.

The flexibility of the propanoic acid side chain allows the molecule to adopt various spatial arrangements. The preferred conformation is influenced by intramolecular interactions, such as steric hindrance and electronic effects, as well as intermolecular interactions with the receptor. Molecular modeling and computational techniques, such as molecular docking, are valuable tools for predicting the binding modes of these compounds and understanding the specific interactions that contribute to their biological activity.

For related 2-arylpropanoic acids, it is understood that the spatial orientation of the aryl group relative to the carboxylate is crucial for binding to the active site of enzymes like cyclooxygenase (COX). The dimethoxy groups on the phenyl ring of this compound likely play a significant role in orienting the molecule within the binding pocket and may form specific hydrogen bonds or other interactions with amino acid residues.

In a study of 2-(3-benzoylphenyl)propanoic acid derivatives, molecular docking was used to investigate their binding interactions with target sites. nih.gov Such studies can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that govern the ligand-receptor complex. A similar approach for this compound derivatives would be instrumental in elucidating their mechanism of action at a molecular level.

Isomeric Considerations in Structure-Activity Relationships

The presence of a chiral center at the alpha-carbon of the propanoic acid moiety in this compound means that it can exist as two enantiomers, (R) and (S). It is well-established for the 2-arylpropanoic acid class of compounds that the biological activity often resides predominantly in one enantiomer. nih.gov

For many NSAIDs in this class, the (S)-enantiomer is the more active form, exhibiting significantly greater inhibitory potency against COX enzymes than the (R)-enantiomer. biomedgrid.com This stereoselectivity arises from the specific three-dimensional arrangement of substituents around the chiral center, which allows for a more favorable interaction with the chiral environment of the enzyme's active site.

While specific studies on the individual enantiomers of this compound are not widely reported, it is reasonable to extrapolate from the extensive research on other 2-arylpropanoic acids that one enantiomer is likely to be significantly more potent than the other. The differential activity of stereoisomers underscores the importance of stereochemistry in drug design and development. The synthesis of enantiomerically pure compounds is often a key objective in optimizing the therapeutic profile and reducing potential side effects associated with the less active or inactive enantiomer.

The following table provides a general illustration of the differential activity of enantiomers for a representative 2-arylpropanoic acid, ibuprofen (B1674241).

| Compound | Isomer | Relative Anti-inflammatory Potency |

|---|---|---|

| Ibuprofen | (S)-(+)-Ibuprofen | High |

| (R)-(-)-Ibuprofen | Low (undergoes in vivo inversion to the S-isomer) |

This data is for the related compound ibuprofen and serves as a general illustration of stereoselectivity in this class of compounds. biomedgrid.com

Metabolic Fates and Microbial Biotransformations

Identification of Metabolic Pathways of Dimethoxyphenyl-Containing Propanoic Acids

The metabolism of dimethoxyphenyl-containing propanoic acids, such as the subject compound, is expected to follow established pathways for aromatic compound degradation. A crucial initial step is the activation of the carboxylic acid group to a thioester, forming an acyl-CoA derivative. This activation is a common strategy in the metabolism of various carboxylic acid-containing drugs and xenobiotics researchgate.net.

Following activation, the metabolic pathways likely diverge, with transformations targeting both the methoxy (B1213986) groups and the propanoic acid side chain. O-demethylation is a significant pathway for methoxylated aromatic compounds, converting them into more reactive hydroxylated intermediates chem-station.comnih.govcommonorganicchemistry.com. This process is often a prerequisite for the subsequent cleavage of the aromatic ring researchgate.net.

Concurrently, the propanoic acid side chain can undergo transformations. For instance, studies on 2-phenylpropionic acid have shown the formation of acyl-CoA thioesters and acyl glucuronides researchgate.net. The degradation of phenylpropanoids like 3-phenylpropanoic acid can proceed through the formation of cinnamic acid nih.govmdpi.com.

Table 1: Potential Initial Metabolic Reactions for Dimethoxyphenyl-Containing Propanoic Acids

| Reaction Type | Substrate | Key Intermediate(s) | References |

| Acyl-CoA Thioester Formation | 2-Phenylpropionic acid | 2-Phenylpropionyl-CoA | researchgate.net |

| O-Demethylation | 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane | Monophenolic and bis(O-demethyl) metabolites | nih.gov |

| Side-chain Transformation | 3-Phenylpropanoic acid | Cinnamic acid | nih.govmdpi.com |

Microbial Degradation and Biotransformation Products of Related Aromatic Compounds

The degradation of more complex methoxylated aromatic acids, such as 3,4,5-trimethoxyphenylacetic acid, by bacteria like Arthrobacter species involves initial O-demethylation to form dihydroxy derivatives, which are then susceptible to ring cleavage nih.gov. This process often results in the production of methanol (B129727) nih.gov.

The biotransformation of phenolic acids is a key function of various microorganisms. For example, ferulic acid (4-hydroxy-3-methoxycinnamic acid) is metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) semanticscholar.orgbohrium.comresearchgate.netmdpi.comsemanticscholar.org. This transformation highlights the capability of microbes to reduce the double bond in the acrylic acid side chain of cinnamic acid derivatives. Given the structural similarity, it is plausible that microbial enzymes could also act on the propanoic acid side chain of 2-(3,4-Dimethoxyphenyl)propanoic acid.

Table 2: Examples of Microbial Biotransformation of Related Aromatic Compounds

| Original Compound | Microorganism(s) | Key Biotransformation Product(s) | References |

| 3-Phenylpropanoic acid | Sphingopyxis granuli | Cinnamic acid | nih.govmdpi.com |

| 3,4,5-Trimethoxyphenylacetic acid | Arthrobacter species | 3,4-dihydroxy-5-methoxyphenylacetic acid, Methanol | nih.gov |

| 4-Hydroxy-3-methoxycinnamic acid (Ferulic acid) | Gut microbiota (e.g., Bacteroidetes) | 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | semanticscholar.orgresearchgate.net |

| 2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP) | Mixed soil bacteria (Pseudomonas, Flavobacterium, Achromobacter) | 2-Methyl-4-chlorophenol | researchgate.net |

Enzymatic Transformations in Biological Systems

The biotransformation of this compound is mediated by a variety of enzymes. O-demethylation, a critical step, is often catalyzed by cytochrome P450 monooxygenases in various organisms, including bacteria and mammals researchgate.net. These enzymes hydroxylate the methyl group, leading to the spontaneous release of formaldehyde (B43269) and the formation of a hydroxyl group.

Acyl-CoA synthetases are responsible for the initial activation of the propanoic acid side chain, a prerequisite for many subsequent metabolic steps researchgate.net. The degradation of the side chain could involve enzymes analogous to those in fatty acid catabolism, proceeding via β-oxidation-like steps after initial activation libretexts.org.

In the context of microbial degradation, dioxygenases play a crucial role in aromatic ring cleavage. Once the methoxy groups are removed to form catecholic intermediates, these enzymes introduce molecular oxygen to break open the aromatic ring, leading to aliphatic products that can enter central metabolic pathways nih.gov.

Table 3: Key Enzymes in the Metabolism of Aromatic Propanoic Acids and Related Compounds

| Enzyme Class | Function | Example Substrate(s) | References |

| Cytochrome P450 Monooxygenases | O-demethylation | Methoxylated aromatic compounds | researchgate.net |

| Acyl-CoA Synthetases | Carboxylic acid activation | 2-Phenylpropionic acid | researchgate.net |

| Dioxygenases | Aromatic ring cleavage | Dihydroxylated aromatic acids | nih.gov |

| Phenolic Acid Decarboxylases | Decarboxylation of phenolic acids | Protocatechuic acid | mdpi.com |

Role of Gut Microbiota in the Metabolism of Related Phenolic Compounds

The gut microbiota is a key player in the metabolism of dietary polyphenols and other aromatic compounds that reach the colon mdpi.com. While direct evidence for the metabolism of this compound by gut bacteria is lacking, the fate of structurally similar compounds offers valuable clues.

A prominent example is the conversion of ferulic acid to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) by a wide variety of gut microbes, particularly from the phylum Bacteroidetes semanticscholar.orgresearchgate.net. This transformation involves the reduction of a double bond. Furthermore, gut bacteria are known to perform O-demethylation of various methoxylated aromatic compounds semanticscholar.orgresearchgate.net.

The gut microbiota can also metabolize the resulting hydroxylated aromatic acids. For instance, 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA) and 3',4'-dihydroxyphenylacetic acid (DHAA), which are microbial metabolites of dietary polyphenols, are further metabolized by the host sciopen.comnih.gov. These transformations underscore the intricate interplay between the gut microbiota and host metabolism in processing phenolic compounds.

The microbial metabolites of polyphenols can have biological activity. For example, HMPA has been shown to improve host metabolic conditions in diet-induced obese mice researchgate.netmdpi.comsemanticscholar.org. This highlights the importance of understanding the metabolic pathways of compounds like this compound, as their microbial metabolites may have physiological effects.

Table 4: Gut Microbiota-Mediated Transformations of Phenolic Compounds

| Precursor Compound | Microbial Action | Major Metabolite(s) | Key Microbial Phyla/Genera | References |

| 4-Hydroxy-3-methoxycinnamic acid (Ferulic acid) | Double bond reduction | 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Bacteroidetes | semanticscholar.orgresearchgate.net |

| Flavanones (e.g., Naringin) | Deglycosylation, C-ring cleavage | Phloroglucinol, 3-(3,4-dihydroxyphenyl)propionic acid | Not specified | mdpi.com |

| Quercetin | C-ring cleavage | 2-(3,4-dihydroxyphenyl)acetic acid, 3-(3,4-dihydroxyphenyl)propionic acid | Not specified | mdpi.com |

| Dehydrodiferulic acid | Degradation, Biotransformation | Ferulic acid, 3-(3',4'-dihydroxyphenyl)propionic acid | Not specified | mdpi.com |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation.

The definitive identification and structural confirmation of 2-(3,4-Dimethoxyphenyl)acetic acid rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C).

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3,4-Dimethoxyphenyl)acetic acid provides information on the number of different types of protons and their neighboring environments. The signals from the aromatic protons, the methylene protons, and the methoxy (B1213986) protons are key identifiers.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | m | 3H | Ar-H |

| ~3.8 | s | 6H | 2 x -OCH₃ |

| ~3.6 | s | 2H | -CH₂- |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (acid) |

| ~149 | Ar-C-O |

| ~148 | Ar-C-O |

| ~127 | Ar-C |

| ~121 | Ar-C-H |

| ~113 | Ar-C-H |

| ~112 | Ar-C-H |

| ~56 | -OCH₃ |

| ~41 | -CH₂- |

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(3,4-Dimethoxyphenyl)acetic acid will show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1520, ~1460 | C=C stretch | Aromatic ring |

| ~1260, ~1030 | C-O stretch | Aryl ether |

Mass Spectrometry (MS and LC-MS).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3,4-Dimethoxyphenyl)acetic acid, the molecular ion peak and characteristic fragment ions are observed. nih.gov

Electron Ionization Mass Spectrometry (EI-MS):

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular ion) |

| 151 | [M - COOH]⁺ |

Chromatographic Separations for Purity Assessment and Isolation.

Chromatographic techniques are essential for separating 2-(3,4-Dimethoxyphenyl)acetic acid from reaction mixtures or natural extracts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC).

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For 2-(3,4-Dimethoxyphenyl)acetic acid, a reverse-phase HPLC method would typically be employed.

| Parameter | Typical Value |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid or acetic acid) |

| Detection | UV at ~280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 2-(3,4-Dimethoxyphenyl)acetic acid, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often required. GC-MS is particularly useful for identifying and quantifying this compound in biological matrices as part of metabolite profiling studies. hmdb.cafoodb.ca

X-ray Crystallography for Solid-State Structural Analysis of Analogues

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and stacking arrangements. For analogues of 2-(3,4-Dimethoxyphenyl)propanoic acid, single-crystal X-ray diffraction studies have been instrumental in characterizing their molecular architecture and supramolecular assemblies.

A notable analogue, 3-(2,5-dimethoxyphenyl)propionic acid, has been subject to detailed X-ray crystallographic analysis. nih.gov The study of this compound provides insight into the conformational preferences of the propionic acid side chain relative to the dimethoxy-substituted phenyl ring. In the crystalline state, the propionic side chain is observed to be fully extended, adopting a trans configuration. This is evidenced by the C6—C7—C8—C9 torsion angle of -172.25 (2)°. The orientation of the methoxy groups with respect to the aromatic ring is also well-defined. The 2-position methoxy group is nearly coplanar with the benzene ring, exhibiting a dihedral angle of 0.54 (2)°, while the 5-position methoxy group is slightly out of plane with a dihedral angle of 5.30 (2)°. nih.gov A significant conformational feature is the relative orientation of the aromatic ring and the propionic acid group, with the angle between their mean planes being 78.56 (2)°. nih.gov

In the crystal lattice, molecules of 3-(2,5-dimethoxyphenyl)propionic acid form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties. This is a characteristic supramolecular motif for carboxylic acids, often described by the R²₂(8) graph set notation. These hydrogen-bonded dimers are then observed to stack along the b-axis of the crystal. nih.gov The benzene rings within a dimer are parallel but offset from each other by a distance of 4.31 (2) Å. nih.gov

The crystallographic data for 3-(2,5-dimethoxyphenyl)propionic acid is summarized in the interactive table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.3212 (10) |

| b (Å) | 4.6512 (2) |

| c (Å) | 19.7411 (8) |

| β (°) | 109.1782 (6) |

| Volume (ų) | 2109.23 (15) |

| Z | 8 |

| Temperature (K) | 100 |

Data sourced from a study on the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. nih.gov

Further extending the structural analysis to more complex derivatives, the crystal structure of (S)-3-(3,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrate has also been determined. researchgate.net This compound, while being a more elaborate analogue, provides additional insights into the structural diversity of this class of compounds. The crystallographic data for this derivative is presented in the following interactive table.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆NO₆ (for the main molecule) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.466 (1) |

| b (Å) | 13.676 (1) |

| c (Å) | 14.788 (1) |

| α (°) | 63.19 (1) |

| β (°) | 82.42 (1) |

| γ (°) | 75.72 (1) |

| Volume (ų) | 1655.3 |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from a study on the crystal structure of (S)-3-(3,4-dimethoxyphenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrate. researchgate.net

The detailed structural parameters obtained from X-ray crystallography for these analogues are crucial for understanding structure-property relationships and for the rational design of new molecules with specific functionalities.

Computational Chemistry and in Silico Investigations

Molecular Docking and Ligand-Target Interactions of Related Structures

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of 2-(3,4-Dimethoxyphenyl)propanoic acid, might interact with a biological target, typically a protein or enzyme.

Studies on structurally related compounds have demonstrated the utility of molecular docking in elucidating key ligand-target interactions. For instance, docking studies on derivatives of 2-(3-benzoylphenyl)propanoic acid, which shares the propanoic acid moiety, have been performed to understand their binding modes within the active sites of cyclooxygenase (COX) enzymes. nih.gov These simulations revealed that the compounds could fit into the enzyme's active site in a manner similar to known inhibitors like ibuprofen (B1674241), forming crucial interactions with key amino acid residues. nih.gov

Similarly, docking analyses of chalcone (B49325) derivatives containing dimethoxy-substituted phenyl rings have been used to explore their interactions with targets like the estrogen receptor alpha (ERα). mdpi.com These in silico experiments identify specific hydrophobic and hydrogen bonding interactions within the ligand-binding domain, providing a rationale for the observed biological activity and guiding the design of more potent analogs. mdpi.com For example, the binding energy and interaction profile of chalcone derivatives can be compared to standard inhibitors to assess their potential efficacy. mdpi.com

The insights from these studies on related structures can be extrapolated to predict the potential binding interactions of this compound with various biological targets. Key interactions would likely involve the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the dimethoxyphenyl ring, which can engage in hydrophobic and π-π stacking interactions.

| Related Compound Class | Target Protein | Key Interactions Observed |

| 2-(3-Benzoylphenyl)propanoic acid derivatives | Cyclooxygenase (COX) Enzymes | Hydrophobic interactions, hydrogen bonding with active site residues. nih.gov |

| Thiazole derivatives with dimethoxyphenyl group | N-myristoyltransferase (Nmt) | Stable binding interactions within the active site. eui.eu |

| Chalcone derivatives | Estrogen Receptor Alpha (ERα) | Hydrophobic interactions (Leu346, Ala350, Leu387), hydrogen bonding (Glu353, Arg394). mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules. These methods can determine optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's stability and reactivity.

For derivatives of dimethoxybenzene and related structures, DFT calculations have been extensively employed. nih.gov Such studies often use functionals like B3LYP with basis sets such as 6-311G(d,p) or Def2-TZVP to compute electronic properties. nih.govresearchgate.net The analysis of HOMO and LUMO energy levels provides the energy gap (ΔE), which is an indicator of chemical reactivity and kinetic stability. nih.govniscpr.res.in Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netniscpr.res.in

In a study on a pyrazole derivative containing a 3,4-dimethoxyphenyl group, DFT calculations were used to analyze the molecular structure, vibrational frequencies, and electronic properties. researchgate.netmaterialsciencejournal.org The calculated bond lengths and angles showed good agreement with experimental X-ray diffraction data. researchgate.netmaterialsciencejournal.org Furthermore, computational studies on the reaction mechanism of 1-(3',4'-dimethoxyphenyl)propene utilized DFT to characterize transition states and intermediates, providing insights into the C-C bond cleavage process. nih.govpuce.edu.ec These theoretical calculations help to fully understand reaction pathways at a molecular level. nih.govpuce.edu.ec

Applying these methods to this compound would allow for a detailed understanding of its electronic characteristics, prediction of its reactivity in different chemical environments, and interpretation of its spectroscopic data.

| Computational Method | Property Calculated | Significance |

| DFT (B3LYP/6-311++G(d,p)) | Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. niscpr.res.in |

| TD-DFT | UV-Visible Spectra | Simulates electronic transitions and predicts absorption wavelengths. niscpr.res.in |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for intermolecular interactions. researchgate.net |

| DFT | Mulliken Atomic Charges | Quantifies the charge distribution on each atom in the molecule. researchgate.netmaterialsciencejournal.org |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in solution. nih.gov

While specific MD simulation studies on this compound are not widely reported, the methodology has been applied to similar carboxylic acids to explore their conformational equilibria. For example, MD simulations of acetic acid and perfluoropropionic acid in explicit solvent have been used to compute the free energy landscape associated with the rotation around key dihedral angles. mdpi.comnih.gov These simulations help to identify the most stable conformers and the energy barriers between them, which can be influenced by solvent interactions. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:

Preferred Conformations: Identifying the most frequently adopted shapes of the molecule.

Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of the propanoic acid side chain relative to the phenyl ring.

Solvation Structure: Understanding how water molecules arrange around the solute and form hydrogen bonds.

This information is critical for understanding how the molecule's shape influences its ability to interact with biological targets. escholarship.org

In Silico Prediction of Biological Activities and ADME Properties for Related Compounds

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. researchgate.net These predictive models use a compound's chemical structure to estimate its pharmacokinetic and pharmacodynamic characteristics, helping to prioritize candidates for further experimental testing. qima-lifesciences.com

For compounds structurally related to this compound, various in silico tools have been applied. For example, ADME prediction models, such as those available through software like SwissADME, can calculate a range of physicochemical and pharmacokinetic parameters. nih.gov These parameters include:

Lipophilicity (LogP): Affects solubility and membrane permeability.

Water Solubility (LogS): Crucial for absorption and distribution.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates potential for central nervous system activity.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. nih.gov

Drug-Likeness: Evaluates the compound based on rules like Lipinski's Rule of Five. mdpi.com

In silico target fishing or biological activity prediction uses ligand-based or structure-based approaches to identify potential protein targets for a given molecule. mdpi.com By comparing the structure of a query molecule to databases of known active compounds, these methods can generate hypotheses about its mechanism of action. qima-lifesciences.com For instance, studies on various flavones and lignans have used in silico predictions to corroborate in vitro findings and suggest potential anti-inflammatory or cytotoxic activities and their likely molecular targets. mdpi.commdpi.com

Applying these predictive models to this compound can provide valuable preliminary data on its potential as a therapeutic agent, guiding its future investigation.

| ADME Parameter | Predicted Property | Importance in Drug Discovery |

| Lipophilicity (e.g., Consensus LogP) | Membrane permeability and solubility. | Influences absorption and distribution; values are ideally not excessively high or low. nih.gov |

| Water Solubility | How well the compound dissolves in aqueous environments. | Essential for absorption and formulation. |

| GI Absorption | Likelihood of being absorbed from the gastrointestinal tract. | High absorption is desirable for orally administered drugs. purdue.edu |

| BBB Permeant | Ability to cross the blood-brain barrier. | Determines if a compound can act on targets in the central nervous system. |

| CYP Inhibitor | Potential to inhibit key metabolic enzymes. | Non-inhibition is preferred to avoid drug-drug interactions. nih.gov |

| Drug-Likeness | Compliance with established filters (e.g., Lipinski's rule). | Assesses if the compound has physicochemical properties common in oral drugs. mdpi.com |

Exploration of Novel Derivatives and Synthetic Analogues

Design Principles for New Chemical Entities Based on the 2-(3,4-Dimethoxyphenyl)propanoic Acid Scaffold

The design of new molecules based on the this compound scaffold is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and computational modeling. A primary strategy involves modifying the core structure to explore how changes in stereochemistry, lipophilicity, and electronic properties affect biological activity.

Key design principles include:

Scaffold Modification and Functionalization: The propanoic acid moiety, the dimethoxyphenyl ring, and the chiral center offer multiple points for modification. For instance, in the development of dual-mechanism drugs from the related 2-(3-benzoylphenyl)propanoic acid (ketoprofen), the carboxylic acid group was converted into hydroxamic acid and ketoximic analogues to explore different biological interactions. nih.govresearchgate.net This highlights a common strategy of functional group interconversion to target different biological macromolecules.

Incorporation of Polar Functionalities: To mitigate issues such as high lipophilicity, which can be associated with cytotoxicity, polar substituents are often incorporated. In the design of potent G protein-coupled receptor 40 (GPR40) agonists based on a phenylpropanoic acid scaffold, the introduction of polar groups at the 4'-position of a biphenyl (B1667301) ring system was explored. nih.gov This approach aimed to achieve a better balance of activity, cytotoxicity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Analysis: SAR studies are crucial for understanding which parts of the molecule are essential for its biological effect. For quinone derivatives, for example, modifying the hydrophobicity and chain length of functional groups attached to the core structure was performed to establish the structural requirements for high antibacterial activity. mdpi.com Similar systematic modifications to the this compound scaffold are employed to map the pharmacophore and optimize activity.

Computational and In Silico Techniques: Modern drug design often utilizes computational tools like molecular docking to predict the binding modes of designed compounds with their target proteins. researchgate.net These in silico techniques help in prioritizing which derivatives to synthesize, saving time and resources. For example, flexible ligand docking studies have been used to gain insight into the structural preferences for the inhibition of matrix metalloproteinases and cyclooxygenases by propanoic acid derivatives. nih.gov

Synthesis and Evaluation of Tailored Analogues for Specific Biological Targets

Building upon rational design principles, numerous analogues of this compound have been synthesized and tested against a variety of biological targets, particularly in the field of oncology. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds.

A notable example involves the synthesis of novel chalcones and flavanones that incorporate the 3,4-dimethoxyphenyl group. nih.gov These compounds were evaluated for their cytotoxic effects against human breast cancer (MCF-7, MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. nih.gov The study revealed that the introduction of a halogen atom (chloro or bromo) onto the 3,4-dimethoxyphenyl ring significantly increased the anticancer activity. nih.gov Specifically, 3-halogenated chalcones demonstrated greater potency than the standard anticancer drug etoposide (B1684455) against all tested cell lines, with their mechanism of action confirmed to be the induction of apoptosis. nih.gov

Another area of investigation is the development of 1,3,4-thiadiazole (B1197879) derivatives. While a series of these compounds featuring a 3-methoxyphenyl (B12655295) substituent showed relatively weak antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, the research highlights the ongoing exploration of different heterocyclic scaffolds attached to methoxyphenyl groups to discover new anticancer agents. mdpi.com

The table below summarizes the cytotoxic activity of selected chalcone (B49325) analogues incorporating the 3,4-dimethoxyphenyl moiety.

| Compound | Modification | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Chalcone 1c | 3-Bromo on 3,4-dimethoxyphenyl ring | MCF-7 | Data not specified, but more potent than etoposide | nih.gov |

| Chalcone 1d | 3-Chloro on 3,4-dimethoxyphenyl ring | MCF-7 | Data not specified, but more potent than etoposide | nih.gov |

| Chalcone 1c | 3-Bromo on 3,4-dimethoxyphenyl ring | MDA-MB-231 | Data not specified, but more potent than etoposide | nih.gov |

| Chalcone 1d | 3-Chloro on 3,4-dimethoxyphenyl ring | MDA-MB-231 | Data not specified, but more potent than etoposide | nih.gov |

| Chalcone 1c | 3-Bromo on 3,4-dimethoxyphenyl ring | SK-N-MC | Data not specified, but more potent than etoposide | nih.gov |

| Chalcone 1d | 3-Chloro on 3,4-dimethoxyphenyl ring | SK-N-MC | Data not specified, but more potent than etoposide | nih.gov |

Prodrug Strategies for Optimizing Biological Performance of Related Compounds

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery.

For compounds related to the this compound scaffold, several prodrug strategies could be envisioned. The carboxylic acid group is a common handle for prodrug modification, often by forming esters or amides. These modifications can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

A relevant example is the development of cyclic prodrugs of opioid peptides using a phenylpropionic acid promoiety. nih.gov In this approach, the phenylpropionic acid was used to create a cyclic structure that protected the peptide from degradation by peptidases. nih.gov This strategy resulted in a significant increase in stability and the ability to permeate Caco-2 cell monolayers, a model of the intestinal barrier. nih.gov The active opioid peptide was then released through an esterase-catalyzed reaction. nih.gov This demonstrates how the propanoic acid structure can be effectively used as a promoiety to improve the drug-like properties of a therapeutic agent.

General prodrug strategies applicable to related compounds include:

Improving Permeability: Esterification of the carboxylic acid can mask its polarity, facilitating passage across biological membranes.

Enhancing Metabolic Stability: Modification of the parent molecule can protect it from premature metabolism by enzymes. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby concentrating the active drug at its site of action and reducing systemic toxicity.

Development of Hybrid Molecules Incorporating this compound Motifs

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. The goal is to create a new compound with an improved activity profile, potentially acting on multiple biological targets or having a synergistic effect.

The this compound motif can be incorporated into hybrid molecules to leverage its inherent biological properties or to serve as a scaffold for attaching other pharmacophores. For example, researchers have synthesized hybrid molecules by combining a Ciminalum (2-chloro-3-(4-nitrophenyl)prop-2-enylidene) substituent with a 4-thiazolidinone (B1220212) core. nih.gov One of the most active compounds identified in this series was 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, which incorporates a propanoic acid side chain. This compound displayed significant antimitotic activity against a panel of 60 human cancer cell lines. nih.gov

The development of such hybrids demonstrates the versatility of the propanoic acid structure as a linker or component in more complex molecular architectures designed to achieve enhanced or novel biological activities.

Future Research Directions and Emerging Applications

Advanced Methodologies for Synthesis and Derivatization of 2-(3,4-Dimethoxyphenyl)propanoic Acid

Future research will likely focus on developing more efficient and stereoselective synthetic routes to this compound. The broader class of 2-arylpropanoic acids, which includes widely used non-steroidal anti-inflammatory drugs (NSAIDs), has been the subject of extensive synthetic innovation. These established methods provide a blueprint for the synthesis of the target compound.

Advanced Synthetic Methods:

Asymmetric Catalysis: A primary challenge in the synthesis of 2-arylpropanoic acids is controlling stereochemistry, as the biological activity often resides in a single enantiomer. Future efforts could adapt methods like asymmetric hydrogenation or hydroformylation of a corresponding styrene precursor to produce enantiomerically pure (R)- or (S)-2-(3,4-Dimethoxyphenyl)propanoic acid.

Biocatalytic Resolution: The use of enzymes, particularly lipases and esterases, for the kinetic resolution of racemic esters is a powerful green chemistry approach. Strains of microorganisms like Pseudomonas fluorescens have been used to produce enantiomerically pure (S)-2-arylpropanoic acids from their racemic esters researchgate.net. A similar biocatalytic system could be developed to resolve racemic mixtures of this compound esters, offering high selectivity under mild conditions researchgate.netnih.gov.

Direct Methylation: Advanced methods for the direct methylation of aryl acetic acid derivatives using reagents like dimethyl carbonate offer high selectivity towards mono-methylation, avoiding the formation of by-products orgsyn.org. Applying this technique to 3,4-dimethoxyphenylacetonitrile followed by hydrolysis could provide an efficient, high-yield pathway to the target acid orgsyn.org.

Derivatization for Analysis and Scaffolding: The propanoic acid moiety serves as a versatile handle for derivatization. Future work could explore its conversion into a variety of functional groups to create novel molecular scaffolds. Arylpropionic acids are known precursors for various nitrogen-containing heterocycles . The carboxylic acid group can be readily converted to amides and esters, which can then undergo further transformations, such as intramolecular cyclizations, to build more complex molecular architectures . This opens the door to creating libraries of new compounds based on the this compound core.

| Synthesis Approach | Potential Advantage | Relevant Analogue Class |

| Asymmetric Catalysis | High enantiomeric purity | 2-Arylpropanoic acids |

| Biocatalytic Resolution | Green chemistry, high selectivity | Ibuprofen (B1674241), Ketoprofen researchgate.net |

| Direct Methylation | High yield, one-pot reaction | 2-Phenylpropionic acid orgsyn.org |

Deeper Mechanistic Understanding of Biological Actions at the Molecular Level

Elucidating the precise molecular mechanisms by which this compound exerts biological effects is a critical area for future investigation. While direct data is scarce, the activities of structurally similar compounds offer valuable starting points for hypothesis-driven research.

For instance, the closely related metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a product of gut microbiota, has been shown to improve hepatic lipid metabolism by acting as an agonist for the G-protein coupled receptor 41 (GPR41) nih.gov. This receptor is part of a signaling pathway that can influence lipid catabolism nih.gov. Future studies should investigate whether this compound or its metabolites can also interact with GPR41 or other short-chain fatty acid (SCFA) receptors.

Furthermore, many natural compounds are known to modulate key cellular signaling pathways implicated in disease, such as the PI3K-AKT-mTOR, MAPK, and NF-κB pathways nih.gov. Research is needed to determine if this compound can perturb these or other critical pathways. Techniques such as cellular thermal shift assays (CETSA) and affinity-based proteomics could be employed to identify its direct protein targets within the cell, providing a detailed map of its molecular interactions.

Integration of Omics Technologies in Metabolic Studies

To achieve a holistic understanding of the biological impact of this compound, the integration of "omics" technologies is indispensable. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound.

Metabolomics: This approach can identify and quantify the metabolic products of this compound in biological systems (e.g., plasma, urine, cell culture). This is crucial for understanding its bioavailability, biotransformation, and excretion. For example, metabolomics studies on propionic acid have linked it to cognitive health, demonstrating the power of this technology to uncover novel biological roles mdpi.com.

Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression across the entire genome in response to treatment with the compound. This can help identify the cellular pathways that are activated or inhibited. Transcriptome profiling has been used to uncover novel pathways in complex diseases, and a similar approach could pinpoint the pathways modulated by this compound nih.govnih.gov.

Proteomics: Quantitative proteomic analysis can identify changes in protein expression and post-translational modifications, offering a functional readout of the compound's effects nih.govmdpi.com. This can help validate targets identified through transcriptomics and uncover mechanisms of action that are not apparent at the gene expression level.

By integrating data from these different omics levels, researchers can construct a comprehensive model of the compound's mechanism of action, from the initial molecular interaction to the ultimate physiological response.

Rational Design of Next-Generation Analogues for Targeted Research Applications

Future research should leverage the this compound structure as a scaffold for the rational design of new molecules with enhanced potency, selectivity, and optimized pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental to this effort.

By systematically modifying the core structure, researchers can probe the importance of different chemical features. Key areas for modification include:

Aromatic Ring Substitution: Altering the position or nature of the methoxy (B1213986) groups, or introducing other substituents (e.g., hydroxyl, halogen) on the phenyl ring. SAR studies on related compounds like 3-(2,4-dihydroxyphenyl)propionic acid have shown that such modifications can dramatically impact biological activity, such as tyrosinase inhibition researchgate.net.

Propanoic Acid Chain: Modifying the carboxylic acid (e.g., converting to esters, amides, or bioisosteres) to improve properties like cell permeability or metabolic stability. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated that this position is ripe for modification to generate novel anticancer and antioxidant properties mdpi.com.

Stereochemistry: As biological systems are chiral, the separate synthesis and evaluation of the (R)- and (S)-enantiomers is crucial, as one may be significantly more active or have a different biological profile than the other.

Computational chemistry and molecular modeling can accelerate this process by predicting how different analogues will bind to putative protein targets, allowing for the prioritization of the most promising compounds for synthesis and testing. This rational, iterative approach of design, synthesis, and testing will be key to developing next-generation research tools and potential therapeutic leads based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)propanoic acid, and how can reaction efficiency be monitored?

- Methodological Answer: A common approach involves Friedel-Crafts acylation or alkylation of 3,4-dimethoxybenzene derivatives, followed by oxidation or hydrolysis to yield the propanoic acid moiety. Reaction efficiency can be tracked using thin-layer chromatography (TLC) with UV visualization or HPLC to monitor intermediate formation. Catalysts like Lewis acids (e.g., AlCl₃) may enhance yields . Purity is assessed via melting point analysis (85–89°C range for related analogs) and NMR spectroscopy .

Q. How can researchers purify this compound to ≥97% purity for pharmacological studies?

- Methodological Answer: Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes impurities. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for final purity validation. Impurity profiling should reference pharmacopeial standards (e.g., EP impurities A–N) to identify byproducts .

Q. What key spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 2.5–2.8 ppm (propanoic acid CH₂) are characteristic. Aromatic protons appear as a multiplet in δ 6.7–7.1 ppm .

- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy groups) .

- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the initial approaches to screen the biological activity of this compound?

- Methodological Answer: Begin with in vitro assays:

- Antioxidant activity: DPPH radical scavenging or ORAC assays.

- Enzyme inhibition: COX-2 or lipoxygenase inhibition studies, given structural similarity to anti-inflammatory analogs .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities in HPLC analysis of this compound?

- Methodological Answer: Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer, pH 2.5) or use UPLC with sub-2µm particles for higher resolution. For isobaric impurities, employ tandem mass spectrometry (LC-MS/MS) with selective ion monitoring (SIM) or differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What strategies elucidate the mechanism of action of this compound in neuroinflammatory pathways?

- Methodological Answer:

- Transcriptomics: RNA-seq or qPCR to assess NF-κB or NLRP3 inflammasome gene expression in microglial cells.

- Molecular docking: Simulate binding affinity to Toll-like receptors (TLRs) using AutoDock Vina, leveraging the compound’s methoxy groups for hydrophobic interactions .

- Metabolomics: Track changes in prostaglandin E₂ (PGE₂) levels via LC-MS in LPS-stimulated macrophages .

Q. How should researchers handle light-sensitive degradation of this compound during long-term experiments?

- Methodological Answer: Store solutions in amber vials at –20°C under nitrogen atmosphere to minimize oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Add antioxidants like 0.1% BHT to aqueous buffers .

Q. What advanced chiral resolution methods separate enantiomers of this compound?

Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) affect the bioactivity of this compound?

- Methodological Answer: Synthesize analogs via Williamson ether synthesis and compare pharmacokinetic properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.